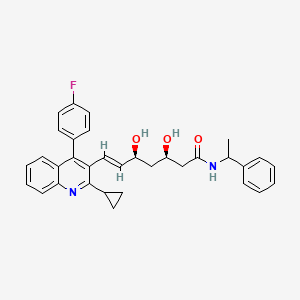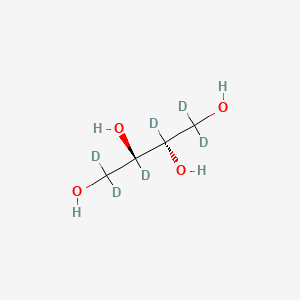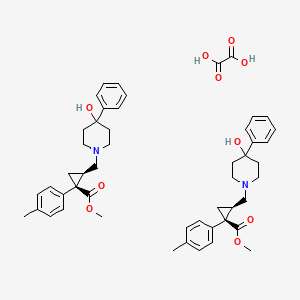
(+/-)-PPCC oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-PPCC oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The oxalate part of the compound is derived from oxalic acid, a naturally occurring organic acid found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-PPCC oxalate typically involves the reaction of the corresponding amine with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(+/-)-PPCC oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxalate group into other functional groups.
Substitution: The oxalate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(+/-)-PPCC oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which (+/-)-PPCC oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The oxalate group can chelate metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl oxalate: Another oxalate compound with similar chemical properties but different applications.
Sodium oxalate: A salt of oxalic acid used in various industrial processes.
Calcium oxalate: Commonly found in kidney stones and studied for its role in human health.
Uniqueness
(+/-)-PPCC oxalate is unique due to its racemic nature, which can influence its reactivity and interactions with other molecules. This property makes it a valuable compound for studying stereochemistry and enantiomeric effects in chemical and biological systems.
Properties
Molecular Formula |
C50H60N2O10 |
|---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C24H29NO3.C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;(H,3,4)(H,5,6)/t2*21-,24+;/m00./s1 |
InChI Key |
LPXXXSSQWSSWPQ-QXIUMQGISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
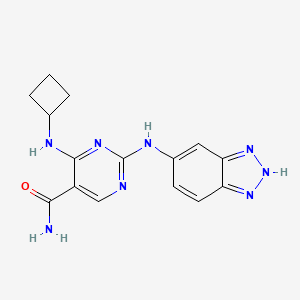
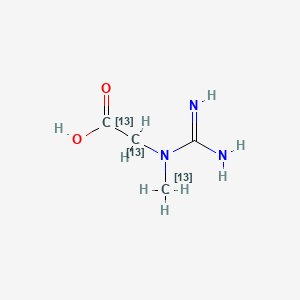
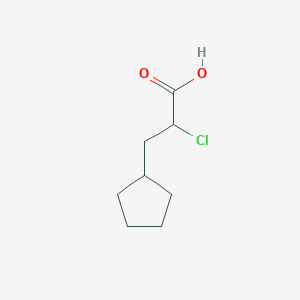
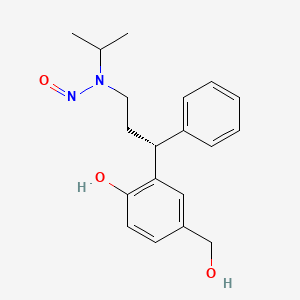
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
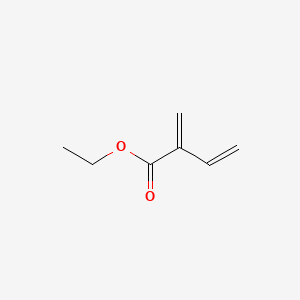
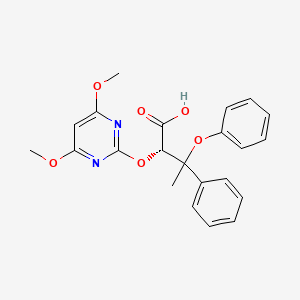

![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
